4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
Overview
Description
The compound “4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
A series of ((4-([1,2,4]triazolo[4,3-b][1,2,4,5] methyl) benzo-hydrazide derivatives was designed, synthesized, and evaluated for their inhibition activities against five tumor cells and c-Met kinase in vitro . These compounds were fully characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazine ring substituted by a phenyl group . The structure also includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Anticonvulsant and Neuroprotective Properties
- Anticonvulsant Activities: Compounds structurally related to 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine, specifically tetrahydrothieno[3,2‐b]pyridine derivatives with triazole and other heterocycle substituents, demonstrated notable anticonvulsant activities. These compounds showed promising results in experimental methods evaluating anticonvulsant activity, with certain compounds indicating better safety profiles compared to clinical drugs like carbamazepine and ethosuximide. The interactions of these compounds with gamma-aminobutyric acid A (GABAA) receptors and their potential effects on the GABA system were also explored (Wang et al., 2019).
- Neuroprotective Potential: A series of thiazolotriazolopyrimidine compounds were synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential. These compounds showed activity in mitigating haloperidol-induced catalepsy and oxidative stress in mice, indicating their potential as agents for the treatment of Parkinson’s disease. Computational studies affirmed their promise, adhering to Lipinski’s rule of five, marking them as potentially promising agents (Azam et al., 2010).
Analgesic and Anti-inflammatory Effects
- Analgesic Activity: Compounds with similar structural motifs to this compound showed analgesic activity. Specifically, derivatives of imidazo[4,5-b]pyridin-2-ones and triazolo[4,5-b]pyridines were prepared and tested for analgesic and anti-inflammatory effects. Certain derivatives demonstrated superior analgesic activity compared to codeine and d-propoxyphene without showing narcotic characteristics (Clark et al., 1978).
Other Potential Applications
- Compounds closely related to this compound were studied for various pharmacological effects, including potential applications in treating hypertension, as selective inhibitors of serotonin uptake (potential antidepressants), and as inhibitors of human renin, indicating a broad range of therapeutic potential (Roberts et al., 1990).
Mechanism of Action
Target of Action
The primary target of the compound 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is the c-Met kinase . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition prevents the phosphorylation of the kinase, thereby disrupting the signal transduction pathways it is involved in .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell proliferation, survival, and migration . The downstream effects of this disruption can lead to the inhibition of cell growth and proliferation, particularly in cancer cells where the HGF/c-Met pathway is often overactive .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation, particularly in cancer cells . By inhibiting the activity of c-Met kinase, the compound disrupts the HGF/c-Met signaling pathway, leading to a decrease in cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as tankyrases, which are involved in the regulation of Wnt signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition or gene modulation. At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
6-methyl-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-2-3-10-13-14-11(16(10)15-8)9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCVVJGZZQDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3CCNCC3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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